An In-Depth Technical Guide to 1-Tosylazetidin-3-ol: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 1-Tosylazetidin-3-ol: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-Tosylazetidin-3-ol, a pivotal building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, reactivity, and strategic applications of this versatile azetidine derivative. The content is structured to offer not just data, but also actionable insights grounded in established scientific principles and experimental evidence.
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in drug discovery.[1] Its inherent ring strain (approximately 25.4 kcal/mol) bestows unique conformational rigidity and a distinct three-dimensional geometry, which can lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, the sp³-rich character of the azetidine scaffold often enhances key pharmacokinetic properties such as solubility and metabolic stability, making it a highly desirable feature in modern pharmaceutical design.[1]
Among the functionalized azetidines, 1-Tosylazetidin-3-ol stands out as a particularly valuable and versatile intermediate. The tosyl group serves as a robust protecting group for the nitrogen atom, rendering the molecule stable and easy to handle. Simultaneously, the hydroxyl group at the 3-position provides a convenient handle for a wide array of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. This combination of stability and reactivity makes 1-Tosylazetidin-3-ol a cornerstone for the synthesis of complex molecular architectures with significant pharmacological potential.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of 1-Tosylazetidin-3-ol is crucial for its effective utilization in synthesis and process development.
Chemical and Physical Properties
The key physicochemical properties of 1-Tosylazetidin-3-ol are summarized in the table below. These values are essential for reaction planning, purification, and formulation development.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-methylphenyl)sulfonylazetidin-3-ol | [3] |
| CAS Number | 154010-96-5 | [3] |
| Molecular Formula | C₁₀H₁₃NO₃S | [3] |
| Molecular Weight | 227.28 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 103-107 °C | [4] |
| Purity | ≥95% | [4][5] |
| Predicted pKa | 14.2 (alcoholic proton) | (Cheminformatics prediction) |
| Predicted logP | 0.8 | (Cheminformatics prediction) |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 1-Tosylazetidin-3-ol.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.68 (d, J = 8.3 Hz, 2H, Ar-H), 7.42 (d, J = 8.0 Hz, 2H, Ar-H), 5.65 (d, J = 6.5 Hz, 1H, OH), 4.38 (p, J = 6.2 Hz, 1H, CH-OH), 3.88 (t, J = 7.9 Hz, 2H, CH₂), 3.48 (dd, J = 8.2, 5.5 Hz, 2H, CH₂), 2.38 (s, 3H, Ar-CH₃).[6][7][8]
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 143.5 (Ar-C), 133.8 (Ar-C), 129.8 (Ar-CH), 127.5 (Ar-CH), 62.1 (CH-OH), 55.4 (CH₂), 21.0 (Ar-CH₃).[6][9]
The IR spectrum of 1-Tosylazetidin-3-ol exhibits characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Strong absorptions around 1340 cm⁻¹ and 1160 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the S=O bonds in the tosyl group, respectively.
Under electrospray ionization (ESI) conditions, 1-Tosylazetidin-3-ol typically shows a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 228.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis of 1-Tosylazetidin-3-ol
The most common and scalable synthesis of 1-Tosylazetidin-3-ol involves the reaction of epichlorohydrin with p-toluenesulfonamide (tosylamide). This method is favored for its use of readily available and cost-effective starting materials.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for 1-Tosylazetidin-3-ol.
Detailed Experimental Protocol
Materials:
-
(S)-Epichlorohydrin
-
p-Toluenesulfonamide (Tosylamide)
-
Potassium carbonate (K₂CO₃)
-
Isopropanol
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
To a stirred solution of (S)-epichlorohydrin and p-toluenesulfonamide in isopropanol, add a catalytic amount of potassium carbonate at room temperature.
-
Heat the reaction mixture to reflux and maintain for 5-7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
To the resulting residue, add dichloromethane and toluene, followed by a stoichiometric amount of potassium carbonate.
-
Heat the mixture to reflux for 7 hours to facilitate the intramolecular cyclization.
-
After cooling to room temperature, filter the reaction mixture and evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-Tosylazetidin-3-ol as a white solid.
Note: This protocol is a general guideline and may require optimization based on the specific scale and equipment used.[10]
Reactivity and Chemical Transformations
The synthetic utility of 1-Tosylazetidin-3-ol stems from the reactivity of its hydroxyl group and the stability of the tosyl-protected azetidine ring.
Reactions at the Hydroxyl Group
The secondary alcohol functionality can undergo a variety of standard transformations, providing access to a diverse range of 3-substituted azetidines.
Oxidation of the hydroxyl group provides 1-tosylazetidin-3-one, a valuable intermediate for the introduction of substituents at the 3-position via nucleophilic addition or reductive amination.
Caption: Oxidation of 1-Tosylazetidin-3-ol.
A common method for this transformation is the use of sodium borohydride in the presence of a suitable catalyst.[11][12][13]
The hydroxyl group can be readily converted to esters and ethers through reactions with acid chlorides, anhydrides, or alkyl halides.[4][14][15][16][17][18][19][20]
General Protocol for Esterification with an Acid Chloride:
-
Dissolve 1-Tosylazetidin-3-ol in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Cool the solution in an ice bath.
-
Slowly add the desired acid chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove the base and any unreacted acid chloride, followed by drying and concentration of the organic phase.
-
Purify the resulting ester by column chromatography or recrystallization.
The Mitsunobu reaction allows for the stereospecific inversion of the hydroxyl group and the introduction of a wide range of nucleophiles, including carboxylates, phenols, and nitrogen nucleophiles.[3][7][9][21] This reaction is particularly valuable for accessing azetidine derivatives with specific stereochemistry.
Caption: Mitsunobu reaction of 1-Tosylazetidin-3-ol.
Applications in Drug Development
The unique structural and physicochemical properties of the azetidine ring have led to its incorporation into numerous drug candidates and approved medicines. 1-Tosylazetidin-3-ol serves as a key starting material for the synthesis of these complex molecules.
Kinase Inhibitors
The rigid azetidine scaffold can effectively position functional groups to interact with the ATP-binding site of kinases, making it a valuable component in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[4][22][23][24][25] For instance, pyrimidine derivatives functionalized with an azetidine moiety derived from 1-Tosylazetidin-3-ol have shown potent inhibitory activity against various kinases.[10][22][26]
Antiviral Agents
The incorporation of an azetidine ring can enhance the antiviral activity and improve the pharmacokinetic profile of nucleoside and non-nucleoside analogues. The synthesis of 1,2,3-triazole-containing antiviral agents often utilizes azetidine building blocks derived from 1-Tosylazetidin-3-ol.[1][2][3][15][21][24][27][28] The click chemistry reaction between an azido-functionalized azetidine and a terminal alkyne is a common strategy to generate these triazole derivatives.[3]
Purity and Analysis
Ensuring the purity of 1-Tosylazetidin-3-ol is critical for its successful use in multi-step syntheses.
Common Impurities
During the synthesis of 1-Tosylazetidin-3-ol from epichlorohydrin and tosylamide, potential impurities can arise from side reactions or incomplete conversion. These may include:
-
Starting materials: Unreacted epichlorohydrin and tosylamide.
-
Intermediate: The N-(3-chloro-2-hydroxypropyl)-4-methylbenzenesulfonamide intermediate if the cyclization is incomplete.
-
Dimerization products: Formation of dimeric species through intermolecular reactions.
Analytical Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of 1-Tosylazetidin-3-ol.[5][29] A reversed-phase method with a C18 column and a mobile phase gradient of water and acetonitrile or methanol is typically employed. UV detection is suitable for quantification. For the identification and characterization of unknown impurities, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) are invaluable.[28]
Safety and Handling
1-Tosylazetidin-3-ol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful and can cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[4]
Conclusion
1-Tosylazetidin-3-ol is a cornerstone building block in modern medicinal chemistry, offering a stable yet reactive platform for the synthesis of a diverse array of complex molecules. Its ability to introduce the pharmacologically advantageous azetidine scaffold has cemented its importance in the development of novel therapeutics, particularly in the areas of oncology and virology. A thorough understanding of its fundamental properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new and effective medicines.
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